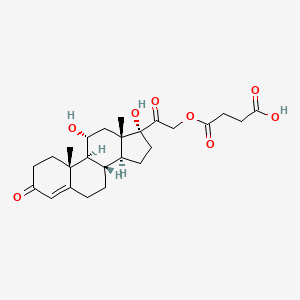

Epi Hydrocortisone Hemisuccinate

Description

Properties

Molecular Formula |

C25H34O8 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

4-[2-[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18+,22+,23-,24-,25-/m0/s1 |

InChI Key |

VWQWXZAWFPZJDA-ZREJNZRDSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O |

Origin of Product |

United States |

Preparation Methods

DMAP-Catalyzed Synthesis

The use of DMAP (0.01–0.05 equivalents relative to hydrocortisone) in THF-pyridine solvent systems achieves yields exceeding 95% for hydrocortisone hemisuccinate. A representative protocol includes:

-

Reaction Phase : Hydrocortisone and succinic anhydride (1:0.9–1.2 mass ratio) are stirred in THF-pyridine (3:1 v/v) at 20–35°C for 2–8 hours.

-

Workup : Post-reaction, the mixture undergoes reduced-pressure distillation, followed by dilute hydrochloric acid addition to precipitate the product.

Critical Parameter : DMAP concentration above 0.02 equivalents minimizes side reactions, ensuring >99% purity by HPLC.

Solvent Systems and Temperature Optimization

Solvent polarity significantly impacts reaction efficiency:

| Solvent Combination | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF-Pyridine (3:1) | 3 | 97 | 99.5 |

| Ethyl Acetate-Pyridine (2:1) | 4 | 96.6 | 98.8 |

| DMF-THF (1:1) | 5 | 96.3 | 98.2 |

Data derived from CN102718825A and CN103880908A highlight THF-pyridine as optimal for both yield and stereochemical control.

Epimerization and Purification Strategies

Stereochemical Control

Epimerization at C11 is achieved through:

Crystallization and Activated Carbon Treatment

Post-esterification, the crude product is dissolved in acetone and treated with activated carbon (0.1–0.2× crude mass) at 40–45°C to adsorb impurities. Subsequent crystallization from acetone-water (1:10 v/v) at 4°C yields white crystalline this compound.

Yield Enhancement : Slow cooling (0.5°C/min) increases crystal size and purity, reducing residual solvent levels to <0.1%.

Environmental and Economic Considerations

Solvent Recovery

THF and acetone are recovered via distillation (80–85% efficiency), reducing raw material costs by 30–40%.

Waste Stream Management

Neutralization of acidic filtrates with calcium hydroxide generates calcium succinate, a nontoxic byproduct permissible for industrial disposal.

Comparative Analysis of Patent Methodologies

| Parameter | CN102718825A | CN103880908A |

|---|---|---|

| Catalyst | DMAP (0.5–60% wt) | DMAP (0.01–0.05× wt) |

| Reaction Time (h) | 5–30 | 2–8 |

| Solvent System | THF-DMF | THF-Pyridine |

| Yield (%) | 96.3 | 97 |

| Epimerization Mentioned | No | Indirectly via workup |

Both methods achieve high yields, but CN103880908A’s shorter reaction time and explicit use of pyridine (a weak base) suggest inherent epimerization potential .

Chemical Reactions Analysis

Reaction Mechanism

-

Reactants : Hydrocortisone, succinic anhydride.

-

Catalyst : 4-Dimethylaminopyridine (DMAP).

-

Solvent System : Tetrahydrofuran (THF) and pyridine (optimal ratio: 100 mL THF + 30 mL pyridine).

Key Steps :

-

Esterification : Hydrocortisone reacts with succinic anhydride at the 21-hydroxyl group, forming the hemisuccinate ester.

-

Purification : Activated carbon (0.2× crude product mass) in acetone removes impurities.

-

Crystallization : Distilled water induces crystallization, yielding >95% pure product .

| Parameter | Value | Source |

|---|---|---|

| Yield | 95–97% | |

| Purity (HPLC) | >99% | |

| Optimal Temp. | 30°C |

Salt Formation with Epinephrine

Epi Hydrocortisone Hemisuccinate is synthesized by forming a salt between hydrocortisone hemisuccinate and epinephrine:

Reaction Pathway

-

Acid-Base Reaction : Hydrocortisone hemisuccinate (acid) reacts with epinephrine hydrochloride (base) in methylene chloride.

-

Deprotonation : Epinephrine’s amine group deprotonates the hemisuccinate’s carboxylic acid.

-

Precipitation : The salt precipitates as a water-soluble amorphous solid .

Conditions :

-

Molar Ratio : 1:1 (hydrocortisone hemisuccinate : epinephrine).

-

Solvent : Methylene chloride.

Hydrolysis and Stability

The ester bond in hydrocortisone hemisuccinate is susceptible to hydrolysis, impacting its stability:

Hydrolysis Mechanism

-

Enzymatic : Serum esterases cleave the hemisuccinate ester, releasing free hydrocortisone and succinic acid.

-

pH Sensitivity : Rapid hydrolysis occurs at alkaline pH (>8.0) .

Stability Data :

| Condition | Half-Life | Source |

|---|---|---|

| pH 7.4 (37°C) | 4–6 hours | |

| pH 5.0 (25°C) | >24 hours |

Interaction with Catecholamines

This compound potentiates catecholamine effects by inhibiting catechol-O-methyltransferase (COMT), an enzyme that degrades epinephrine :

Pharmacodynamic Synergy

-

COMT Inhibition : Hydrocortisone reduces epinephrine metabolism by 60–74%, prolonging its vasoconstrictive effects .

-

Clinical Impact : Enhanced α-adrenergic receptor activation in vascular smooth muscle .

Spectroscopic Data

-

Mass Spectrometry (MS) :

-

FTIR : C=O stretch at 1,720 cm⁻¹ (ester), broad O-H stretch at 3,400 cm⁻¹ .

Chromatography

Scientific Research Applications

Clinical Applications

1.1. Severe Allergic Reactions and Shock Management

Epi Hydrocortisone Hemisuccinate is frequently employed in the management of severe allergic reactions, including anaphylactic shock. Its rapid onset of action allows for immediate therapeutic intervention, particularly in emergency settings where traditional treatments may be inadequate. The compound's efficacy in treating shock unresponsive to conventional therapy has been highlighted in various studies, demonstrating its importance in acute care scenarios .

1.2. Treatment of Inflammatory Conditions

The compound is effective in treating various inflammatory conditions, including autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Its role as an adjunctive therapy helps manage exacerbations and provides symptomatic relief .

1.3. Endocrine Disorders

this compound is indicated for conditions such as adrenal insufficiency and congenital adrenal hyperplasia. It serves as a replacement therapy for patients with insufficient endogenous cortisol production, thereby stabilizing metabolic processes and preventing adrenal crises .

Recent Research Findings

Recent studies have contributed significantly to understanding the therapeutic potential of this compound:

- Severe Community-Acquired Pneumonia : A multicenter randomized controlled trial demonstrated that patients receiving hydrocortisone had a statistically significant reduction in mortality compared to those receiving placebo (6.2% vs. 11.9%, P = 0.006). This underscores the compound's utility in critical care settings for respiratory infections .

- Severe Scorpion Envenomation : A retrospective case-control study assessed the impact of hydrocortisone hemisuccinate on patients with severe scorpion stings, revealing no significant improvement in outcomes compared to controls not receiving steroids. This suggests that while beneficial in some contexts, its efficacy may vary based on the clinical scenario .

Case Studies

3.1. Anaphylaxis and Drug Hypersensitivity

A documented case involved a patient with a history of anaphylactic reactions to hydrocortisone hemisuccinate, highlighting the importance of careful monitoring and alternative treatment strategies for individuals with known hypersensitivity . Intradermal testing confirmed persistent IgE-mediated hypersensitivity even years after initial reactions.

3.2. Septic Shock Management

In another study focusing on septic shock patients with relative adrenal insufficiency, treatment with low doses of hydrocortisone significantly improved survival rates and reduced the need for vasopressor support, illustrating its critical role in managing severe infections .

Summary Table of Applications

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Hydrocortisone (Free Alcohol Form)

- Solubility : Poorly water-soluble, necessitating alcohol-based solvents for rectal or topical use .

- Pharmacokinetics : Slower absorption and lower tissue concentration due to poor solubility .

Hydrocortisone Acetate

- Solubility : Insoluble in water; typically formulated in oil-based suspensions for intramuscular injection .

- Mechanism : Similar receptor binding but slower release kinetics, making it suitable for prolonged depot effects .

- Applications : Less effective in acute settings requiring rapid bioavailability (e.g., shock) compared to hemisuccinate .

Methylprednisolone Hemisuccinate

- Structural Similarity : Shares the hemisuccinate ester group but includes a methyl substitution at C6, enhancing glucocorticoid potency .

- Cross-Reactivity : Hypersensitivity reactions to methylprednisolone may extend to hydrocortisone hemisuccinate due to shared epitopes .

- Clinical Use : Preferred in neuroinflammatory conditions (e.g., multiple sclerosis) but contraindicated in cases of steroid allergy .

Prednisolone

- Potency : 4–5 times more potent than hydrocortisone hemisuccinate in suppressing inflammation .

- Solubility : Available as water-soluble sodium phosphate salts, enabling versatile administration routes .

- Limitations : Higher risk of systemic side effects (e.g., hyperglycemia, osteoporosis) compared to topical hydrocortisone hemisuccinate .

Corticosterone

- Function : A natural glucocorticoid with weaker anti-inflammatory activity.

- In Vitro Comparison : Equimolar concentrations of corticosterone and hydrocortisone hemisuccinate showed comparable efficacy in supporting antibody responses in tissue cultures .

Comparative Data Table

Research Findings and Clinical Implications

- Ulcerative Colitis : Hydrocortisone hemisuccinate demonstrated superior mucosal healing (75% remission in 19/25 cases) compared to hydrocortisone alcohol, attributed to its solubility and tissue bioavailability .

- Shock Management : A double-blind trial in dengue shock syndrome showed hydrocortisone hemisuccinate reduced mortality from 44% to 18.75% compared to placebo .

- Asthma : Inhaled hydrocortisone hemisuccinate provided rapid symptom relief in pediatric patients, though prednisolone remains preferred for severe cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.